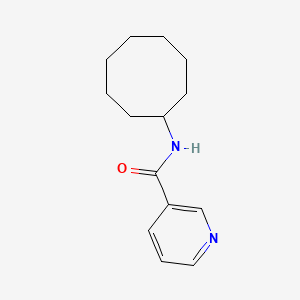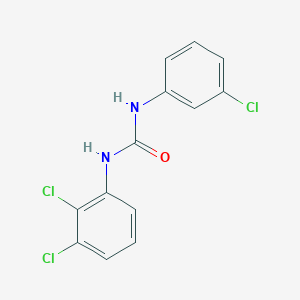
N-cyclooctylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctylnicotinamide is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 232.157563266 g/mol and the complexity rating of the compound is 234. The solubility of this chemical has been described as 32.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-cyclooctylnicotinamide, also known as N-cyclooctylpyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide and its derivatives are known to interact with various targets in the body. One of the primary targets of nicotinamide is the nicotinic acetylcholine receptors (nAChRs) in the brain . Another target is the enzyme Nicotinamide N-methyltransferase (NNMT), which plays a crucial role in the methylation of nicotinamide .
Mode of Action
The compound’s interaction with its targets leads to various changes in cellular functions. For instance, when interacting with nAChRs, nicotinamide mimics the action of neurotransmitters, leading to continuous stimulation of neurons . When interacting with NNMT, it may influence the enzyme’s activity, affecting the methylation process of nicotinamide . .
Biochemical Pathways
Nicotinamide and its derivatives, including this compound, are involved in various biochemical pathways. They are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components play a crucial role in various cellular processes, including energy metabolism and redox reactions.
Pharmacokinetics
It undergoes metabolism, primarily in the liver, and is excreted in the urine . The exact ADME properties of this compound and their impact on its bioavailability need to be investigated.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of its potential targets and pathways. For instance, its interaction with nAChRs can influence neuronal excitability and cell signaling mechanisms . Its potential influence on NNMT could affect the methylation process of nicotinamide, impacting various cellular functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other substances, pH, temperature, and the specific characteristics of the biological environment where the compound is present
Propiedades
IUPAC Name |
N-cyclooctylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(12-7-6-10-15-11-12)16-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFDJENNCFHCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330144 |
Source


|
| Record name | N-cyclooctylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199097 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
462079-38-5 |
Source


|
| Record name | N-cyclooctylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-{[6-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5649667.png)
![1-(2,5-dimethyl-3-furoyl)-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5649696.png)


![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5649718.png)
![3,5-dichloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,4-dimethylbenzamide](/img/structure/B5649727.png)
![METHYL N-[(3-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE](/img/structure/B5649728.png)
![(3R*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5649730.png)
![5-(3-Methyl-2-nitro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B5649737.png)

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-CHLORO-4-METHOXYANILINE](/img/structure/B5649752.png)
![1-(cyclobutylcarbonyl)-N-{2-[4-(dimethylamino)phenyl]-1-methylethyl}-4-piperidinecarboxamide](/img/structure/B5649757.png)
![({4-ethyl-5-[1-(isoquinolin-5-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5649761.png)
![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5649764.png)
